molecular formula C16H14ClNO3 B14766118 (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide

(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide

Cat. No.: B14766118
M. Wt: 303.74 g/mol
InChI Key: UBNJOSSBOHRSMZ-SOFGYWHQSA-N
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Description

(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chloro-substituted phenyl group and a hydroxy-methoxy-substituted phenyl group connected through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde.

    Formation of Schiff Base: The 3-chloroaniline reacts with 3-hydroxy-4-methoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acrylamide Formation: The amine is reacted with acryloyl chloride in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity. The acrylamide linkage allows for potential interactions with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

    (E)-N-(3-Chloro-phenyl)-3-phenyl-acrylamide: Lacks the hydroxy and methoxy groups, resulting in different reactivity and biological activity.

    (E)-N-(3-Chloro-phenyl)-3-(4-hydroxy-phenyl)-acrylamide: Similar structure but lacks the methoxy group, affecting its properties.

    (E)-N-(3-Chloro-phenyl)-3-(3-methoxy-phenyl)-acrylamide: Lacks the hydroxy group, leading to different interactions and applications.

Uniqueness: (E)-N-(3-Chloro-phenyl)-3-(3-hydroxy-4-methoxy-phenyl)-acrylamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for diverse interactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14ClNO3/c1-21-15-7-5-11(9-14(15)19)6-8-16(20)18-13-4-2-3-12(17)10-13/h2-10,19H,1H3,(H,18,20)/b8-6+

InChI Key

UBNJOSSBOHRSMZ-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)O

Origin of Product

United States

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